2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate
Overview
Description
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its chromen-2-one core structure, which is fused with a phenyl group and an ethoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its biological effects. Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 4-methyl-2-oxo-2H-chromen-7-yl derivatives
- 2-oxo-2H-chromen-7-yl dimethylcarbamates
Uniqueness
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl group and the ethoxybenzoate moiety enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) 2-ethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-2-27-21-11-7-6-10-19(21)23(25)28-18-13-12-17-14-20(16-8-4-3-5-9-16)24(26)29-22(17)15-18/h3-15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERFWOVXSGASLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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